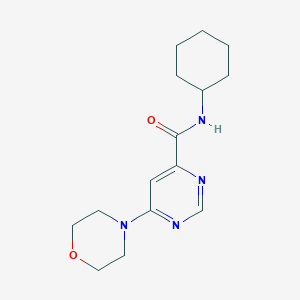
N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide typically involves the nucleophilic substitution reaction of a pyrimidine core with morpholine and cyclohexylamine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.
化学反应分析
Types of Reactions: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-6-morpholinopyrimidine-4-carboxylic acid, while reduction could produce N-cyclohexyl-6-morpholinopyrimidine-4-methanol .
科学研究应用
N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), inhibiting their activity and reducing the production of pro-inflammatory mediators.
Pathways Involved: By inhibiting NOS and COX, the compound reduces the levels of nitric oxide and prostaglandins, thereby mitigating inflammation and its associated symptoms.
相似化合物的比较
- N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
Comparison: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting specific enzymes like NOS and COX .
生物活性
N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrimidine core modified with a morpholine group and a cyclohexyl substituent. This structural configuration is critical for its interaction with biological targets, particularly in modulating receptor activity and inhibiting enzyme functions.
Biological Activity Overview
The compound exhibits several notable biological activities, which include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models.
- CNS Penetration : The compound is capable of crossing the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.
- Receptor Modulation : It interacts with various receptors, including cannabinoid receptors and sigma receptors, which are implicated in pain modulation and neuroprotection.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 3.37 | Induces apoptosis and cell cycle arrest |
| HCT-116 (Colorectal) | 0.09 | Inhibits EGFR signaling |
| HepG2 (Liver Cancer) | 1.58 | Induces G2/M phase arrest |
The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase, as well as promoting apoptosis through caspase activation .
Central Nervous System Activity
This compound has shown promise in CNS applications due to its ability to penetrate the blood-brain barrier. Its interaction with sigma receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Studies
- Tumor Xenograft Models : In a study involving A375 melanoma xenografts in nude mice, administration of this compound resulted in over 80% tumor growth inhibition compared to control groups.
- CNS Disorders : In models of neuropathic pain, the compound exhibited analgesic properties by modulating sigma receptor activity, indicating its potential use in pain management therapies .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:
- Oral Bioavailability : High oral bioavailability allows for effective dosing regimens.
- Half-Life : The compound has a moderate half-life, supporting sustained therapeutic effects without frequent dosing.
属性
IUPAC Name |
N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXVUZJAQBBRLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














